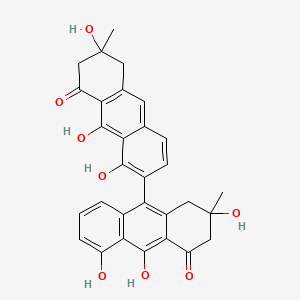

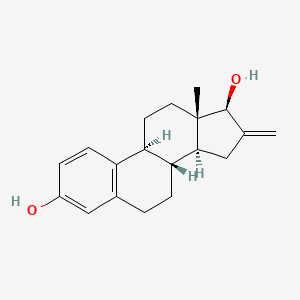

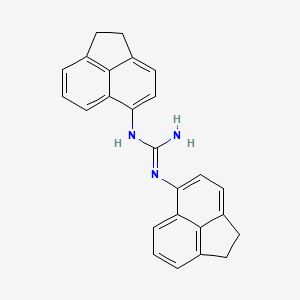

![molecular formula C18H17FN2O B1222687 2-フルオロ-N-[2-(2-メチル-1H-インドール-3-イル)エチル]ベンズアミド CAS No. 442633-00-3](/img/structure/B1222687.png)

2-フルオロ-N-[2-(2-メチル-1H-インドール-3-イル)エチル]ベンズアミド

概要

説明

CK-666は、アクチン関連タンパク質2/3複合体の阻害能で知られる低分子阻害剤です。 この複合体は、細胞運動、分裂、形態形成など、さまざまな細胞プロセスにおいて重要な役割を果たす分岐したアクチンフィラメントの核形成に不可欠です .

科学的研究の応用

CK-666は、科学研究において幅広い用途があります。細胞生物学では、アクチン関連タンパク質2/3複合体がアクチンフィラメントの核形成と細胞運動に果たす役割を研究するために使用されます。 医学では、CK-666は、鉄依存性と脂質過酸化を特徴とする調節された細胞死の一種であるフェロトーシスから保護する可能性があることが調査されています . これは、虚血再灌流障害や特定の種類の癌など、フェロトーシス関連の疾患を研究するための貴重なツールとなります . さらに、CK-666は、薬理学研究において、アクチン細胞骨格を標的とした新しい治療戦略を開発するために使用されています .

作用機序

CK-666は、アクチン関連タンパク質2/3複合体に結合し、その不活性状態を安定化させることで効果を発揮します。 これは、複合体がアクチンフィラメントの核形成に必要なコンフォメーション変化を起こすのを防ぎます . Arp2とArp3のサブユニットが活性化されたフィラメント様コンフォメーションに移動するのをブロックすることにより、CK-666は分岐したアクチンネットワークの形成を効果的に阻害します .

類似化合物の比較

CK-666は、CK-869やCK-689などの、アクチン関連タンパク質2/3複合体の他の阻害剤と比較されることがよくあります。 CK-869は複合体の異なる部位に結合し、短いピッチのArp3-Arp2インターフェースを不安定化させます。一方、CK-689は不活性な対照化合物として機能します . さらに、CK-666と構造的に関連する化合物、例えば、N-{2-[5-(ベンジルオキシ)-2-メチル-1H-インドール-3-イル]エチル}-3-ブロモベンズアミドや2,4-ジクロロ-N-[2-(7-クロロ-2-メチル-1H-インドール-3-イル)エチル]-5-[(ジメチルアミノ)スルホニル]ベンズアミドなどが同定され、そのin vivoでの効力が向上していることが特徴付けられています .

生化学分析

Biochemical Properties

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, it interacts with various proteins, including binding to specific receptors on cell membranes, which can influence cellular signaling pathways .

Cellular Effects

The effects of 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide on cells are diverse and significant. This compound has been observed to influence cell function by modulating cell signaling pathways, affecting gene expression, and altering cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis . These effects are crucial for understanding its potential therapeutic applications and toxicity.

Molecular Mechanism

At the molecular level, 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to either inhibition or activation of these targets. This binding can result in changes in gene expression, enzyme activity, and overall cellular function . Understanding these molecular interactions is essential for developing targeted therapies and predicting potential side effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its efficacy and toxicity . Long-term exposure to this compound can result in alterations in cellular processes, which are important for evaluating its safety and therapeutic potential.

Dosage Effects in Animal Models

The effects of 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal physiological functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter metabolite levels, which can have downstream effects on cellular function and overall metabolism . Identifying these pathways is essential for predicting drug interactions and potential side effects.

Transport and Distribution

Within cells and tissues, 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . Understanding these transport and distribution mechanisms is important for optimizing its therapeutic delivery and minimizing off-target effects.

Subcellular Localization

The subcellular localization of 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

準備方法

CK-666は、化学的には2-フルオロ-N-(2-(2-メチル-1H-インドール-3-イル)エチル)ベンズアミドとして知られており、複数段階のプロセスを経て合成することができます反応条件は、目的の生成物を高純度で得るために、特定の試薬や触媒の使用を必要とする場合が多いです . 工業生産方法では、これらの合成経路を最適化して収率を向上させ、コストを削減することがあります。

化学反応の分析

CK-666は、主にその官能基に関与する反応を起こします。この化合物は、フルオロ基の存在により、置換反応に関与することがあります。さらに、ベンズアミド部分は、酸性または塩基性条件下で加水分解を受ける可能性があります。これらの反応で使用される一般的な試薬には、酸、塩基、求核剤があります。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

類似化合物との比較

CK-666 is often compared to other inhibitors of the actin-related protein 2/3 complex, such as CK-869 and CK-689. CK-869 binds to a different site on the complex and destabilizes the short pitch Arp3-Arp2 interface, while CK-689 serves as an inactive control compound . Additionally, compounds structurally related to CK-666, such as N-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-3-bromobenzamide and 2,4-dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-5-[(dimethylamino)sulfonyl]benzamide, have been identified and characterized for their increased in vivo potency .

特性

IUPAC Name |

2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O/c1-12-13(14-6-3-5-9-17(14)21-12)10-11-20-18(22)15-7-2-4-8-16(15)19/h2-9,21H,10-11H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXRKUKRXVWJFER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343330 | |

| Record name | 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442633-00-3 | |

| Record name | 2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 442633-00-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CK-666 (2-fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide) is a small molecule inhibitor that specifically targets the Actin-related protein 2 and 3 (Arp2/3) complex. [] It binds to a cleft between the Arp2 and Arp3 subunits, stabilizing the inactive conformation of the complex and preventing it from adopting the active conformation required for actin filament branching. [, , ] This inhibition of Arp2/3 activation disrupts branched actin network formation, impacting various cellular processes like cell migration, lamellipodia formation, and endocytosis. [, , , , , ]

A:

Molecular Formula: C18H17FN2O* Molecular Weight: 296.34 g/mol* Spectroscopic data:* While the provided abstracts don't delve into detailed spectroscopic data, the structure of CK-666 bound to the Arp2/3 complex has been elucidated through X-ray crystallography. [] This structural information is critical for understanding the binding mode of CK-666 and guiding the development of more potent and selective inhibitors.

A: Studies exploring CK-666 analogs have shed light on the structure-activity relationship. Researchers have synthesized and screened a series of CK-666 analogs, identifying compounds with improved in vivo potency compared to CK-666. [] For instance, compounds like 59 (N-{2-[5-(Benzyloxy)-2-methyl-1H-indol-3-yl] ethyl}-3-bromobenzamide) and 69 (2,4-Dichloro-N-[2-(7-chloro-2-methyl-1H-indol-3-yl) ethyl]-5-[(dimethylamino) sulfonyl] benzamide) showed enhanced efficacy in various assays. [] These findings highlight the possibility of modulating the activity, potency, and selectivity of Arp2/3 inhibitors through structural modifications.

A: While CK-666 is a widely used tool for studying Arp2/3 function, it's essential to consider its limitations. Some studies have reported that certain CK-666 analogs with higher in vivo potency displayed slightly reduced efficacy in vitro compared to CK-666 in the traditional pyrene-actin assay. [] This discrepancy highlights the importance of employing diverse assays to fully characterize inhibitor efficacy. Moreover, research has shown that the efficacy of CK-666 can vary depending on the cell type and the specific Arp2/3 complex isoform being targeted. For instance, CK-666 effectively inhibited ArpC1A-containing complexes but showed limited efficacy against ArpC1B-containing complexes. [] This isoform selectivity emphasizes the need to consider the expression profiles of Arp2/3 complex isoforms in different cellular contexts.

ANone: CK-666's inhibition of the Arp2/3 complex has been shown to influence a variety of cellular processes, including:

- Cell migration: CK-666 effectively blocks lamellipodial protrusions, which are essential for cell migration. [, , ] This inhibition of cell migration has been observed in various cell types, including B16-F1 melanoma cells. []

- Endocytosis: By disrupting actin polymerization, CK-666 interferes with the formation of endocytic vesicles, thereby affecting endocytosis. [] This has implications for processes like receptor internalization and nutrient uptake.

- Fear memory formation: Research suggests that Arp2/3 activity is crucial for long-term fear memory formation in the lateral amygdala. Inhibition of Arp2/3 by CK-666 during fear conditioning impaired long-term fear memory, highlighting the role of actin dynamics in memory consolidation. []

- Adipocyte maturation: Studies indicate that simulated microgravity, which promotes cortical actin formation, enhances adipocyte maturation. [] Inhibition of Arp2/3 with CK-666 limited glucose uptake in these cells, suggesting that Arp2/3-mediated actin remodeling plays a role in adipocyte function and glucose metabolism. []

ANone: Given the role of the Arp2/3 complex in processes like cell migration and invasion, inhibiting this complex holds promise for developing therapies for:

- Cancer: The aberrant activity of the Arp2/3 complex has been linked to cancer cell metastasis. [, ] Therefore, inhibiting Arp2/3 with compounds like CK-666 could potentially limit cancer cell dissemination.

- Infectious diseases: Some bacterial pathogens exploit the host cell's Arp2/3 complex for their intracellular movement. [] Disrupting this interaction with Arp2/3 inhibitors could hinder pathogen spread and infection.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

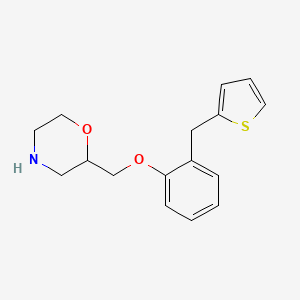

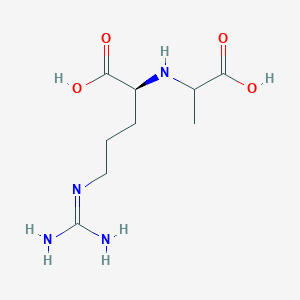

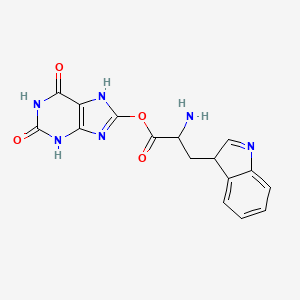

![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(4-aminobutylamino)acetate](/img/structure/B1222610.png)

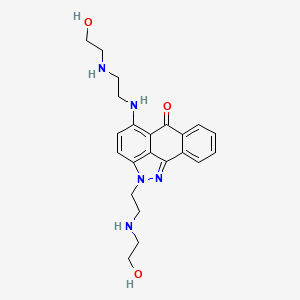

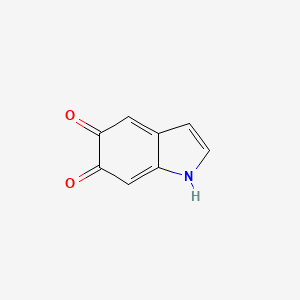

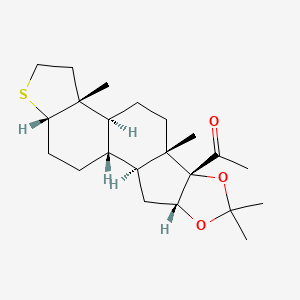

![trans-4-Methyl-7,8-dihydroxy-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline hbr](/img/structure/B1222614.png)

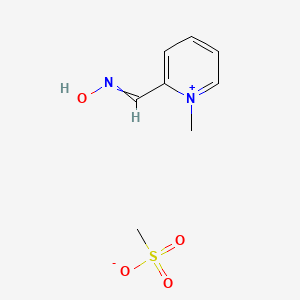

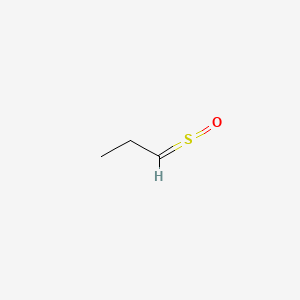

![7-[2-(3-hydroxyoct-1-enyl)-1H-indol-3-yl]heptanoic acid](/img/structure/B1222615.png)